5-Iodo Handle: Pd-Catalyzed Aminocarbonylation
The 5-iodo substituent on the 2-benzamidobenzoic acid scaffold provides a privileged reactive site for palladium-catalyzed aminocarbonylation. This specific reactivity is foundational for generating 5-carboxamide and 5-glyoxylamide derivatives, a transformation that is not directly accessible with the non-iodinated analog. Under optimized conditions using ethyl 2-substituted 5-iodobenzoates with [Pd(η³-C₃H₅)(μ-Cl)]₂ and DBU under 1 atm CO, 2-ketocarboxamides are formed as major products in up to 60% yield [1]. This reactivity profile is a key differentiator for synthetic chemists.
| Evidence Dimension | Reactivity in Pd-catalyzed aminocarbonylation |
|---|---|
| Target Compound Data | Forms 5-glyoxylamido derivatives as major products (up to 60% yield) under 1 atm CO |
| Comparator Or Baseline | 2-Benzamidobenzoic acid (non-iodinated analog) |
| Quantified Difference | Reaction does not proceed at the 5-position (no leaving group). |
| Conditions | Reaction of ethyl 2-(N-substituted)-5-iodobenzoate with amines, using [Pd(η³-C₃H₅)(μ-Cl)]₂ catalyst and DBU base under 1 atm CO pressure [1]. |
Why This Matters
This reactivity defines the compound's primary value as a synthetic intermediate for building diverse libraries, a feature absent in non-halogenated analogs.
- [1] Cheremnykh, K. P.; Baev, D. S.; Nacharova, E. A.; Pokrovskii, M. A.; Savelyev, V. A.; Meshkova, Y. V.; Marenina, M. K.; Tolstikova, T. G.; Pokrovskii, A. G.; Shults, E. E. Aminocarbonylation of 2-(N-substituted) 5-iodobenzoates: synthesis of glyoxylamido-anthranilates, their cytotoxicity and molecular modeling study. Chem. Pap. 2024, 78, 4775–4791. View Source
